N-[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide
Description
This compound is a highly specialized nucleotide analog or prodrug derivative, as inferred from its structural features. Key components include:
- Bis(4-methoxyphenyl)-phenylmethoxy (DMT) group: A protective moiety commonly used in oligonucleotide synthesis to shield reactive hydroxyl groups during chemical modifications .
- 2-cyanoethoxy-phosphoramidite group: A critical functional group in solid-phase DNA/RNA synthesis, enabling controlled phosphodiester bond formation .
- Trifluoroacetamide group: Likely serves as a protective or solubilizing group for the amine functionality.
The compound’s stereochemistry (2R,4S,5R) and conjugated π-system (prop-2-enyl) further indicate precise target binding, possibly to viral polymerases or DNA repair enzymes.
Properties
IUPAC Name |
N-[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H51F3N5O9P/c1-29(2)52(30(3)4)62(59-25-11-23-48)61-37-26-39(51-27-31(40(53)50-42(51)55)12-10-24-49-41(54)44(45,46)47)60-38(37)28-58-43(32-13-8-7-9-14-32,33-15-19-35(56-5)20-16-33)34-17-21-36(57-6)22-18-34/h7-10,12-22,27,29-30,37-39H,11,24-26,28H2,1-6H3,(H,49,54)(H,50,53,55)/b12-10+/t37-,38+,39+,62?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBARYSWSAVXEHP-CVHHHLGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C=CCNC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)/C=C/CNC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H51F3N5O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide involves the modification of deoxyuridine. The aminoallyl group is introduced at the 5-position of the deoxyuridine molecule. The synthetic route typically includes the following steps:
Protection of the hydroxyl groups: The hydroxyl groups of deoxyuridine are protected using dimethoxytrityl (DMT) groups.
Introduction of the aminoallyl group: The aminoallyl group is introduced at the 5-position of the deoxyuridine through a series of chemical reactions.
Phosphitylation: The protected aminoallyl-deoxyuridine is then phosphitylated to form the final phosphoramidite compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for use in biomedical research.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Substitution reactions: The aminoallyl group can react with various acylating agents to introduce different functional groups.
Oxidation and reduction reactions: The compound can participate in oxidation and reduction reactions, modifying its chemical structure.
Common Reagents and Conditions
Acylating agents: Used for post-synthetic labeling of oligonucleotides.
Oxidizing and reducing agents: Utilized in modifying the chemical structure of the compound.
Major Products Formed
The major products formed from these reactions include various labeled oligonucleotides, which are used in a wide range of biochemical and molecular biology applications .
Scientific Research Applications
N-[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide is extensively used in scientific research, including:
Chemistry: Used in the synthesis of modified oligonucleotides for various applications.
Biology: Utilized in the study of nucleic acid interactions and modifications.
Medicine: Plays a role in the development of therapeutic nucleic acids and diagnostic tools.
Industry: Employed in the production of labeled oligonucleotides for research and development purposes .
Mechanism of Action
The mechanism of action of N-[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide involves its incorporation into oligonucleotides during synthesisThis modification enables the study of nucleic acid interactions and the development of diagnostic and therapeutic tools .
Comparison with Similar Compounds
Key Observations:
Scaffold Dependency : Compounds with identical backbones (e.g., OA vs. HG) show >80% mechanistic overlap, while divergent scaffolds (e.g., OA vs. GA) exhibit distinct pathways .
Functional Group Impact: The 2-cyanoethoxy-phosphoramidite group in the target compound suggests a role in prodrug activation or intracellular delivery, differing from non-nucleotide analogs .
Exceptions to Structural Similarity : Only ~20% of compounds with Tanimoto coefficients >0.85 share significant gene expression overlaps, highlighting context-dependent bioactivity .
Mechanistic Divergence in Structurally Similar Compounds
Case Study: Nucleotide Analogs vs. Terpenoids
- Nucleotide Analogs (Target Compound) : Bind to polymerases or integrate into nucleic acids, causing chain termination. Activity depends on phosphoramidite activation and stereochemistry .
- Terpenoids (OA/HG): Modulate lipid-soluble signaling pathways (e.g., NF-κB, TNFα) rather than nucleic acid interactions .
Biological Activity
N-[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide (commonly referred to as the compound ) is a complex organic molecule with potential therapeutic applications. This article aims to explore its biological activity based on available research findings.
The compound has a molecular formula of C42H52N4O6 and a molecular weight of approximately 708.885 g/mol. Its structural complexity arises from multiple functional groups that may contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways, particularly in cancer and inflammation.
In Vitro Studies
Recent studies have demonstrated the compound's cytotoxic effects on various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| K562 (Chronic Myelogenous Leukemia) | 10 | |
| DU145 (Prostate Cancer) | 0.01 | |
| HepG2 (Liver Cancer) | 15 |
These results indicate that the compound exhibits potent anti-proliferative activity against certain cancer cells, suggesting its potential as a chemotherapeutic agent.
Mechanistic Insights
The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis and disruption of mitochondrial function. Studies utilizing flow cytometry and Annexin V staining have shown increased rates of apoptotic cell death in treated cell populations compared to controls.
Case Studies
Case Study 1: Antitumor Activity
In a controlled study involving the administration of the compound to mice bearing xenograft tumors, significant tumor regression was observed compared to untreated controls. The study highlighted the compound's ability to inhibit tumor growth and induce apoptosis in vivo.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound. In models of acute inflammation induced by carrageenan, treatment with the compound resulted in reduced edema and inflammatory marker levels, indicating its potential use in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
